molecular formula C11H17N3OS B15215107 5-(2-Methylpiperidino)methyl-2-thiouracil CAS No. 89665-73-6

5-(2-Methylpiperidino)methyl-2-thiouracil

Cat. No.: B15215107
CAS No.: 89665-73-6
M. Wt: 239.34 g/mol
InChI Key: IKKGKUCPRBEPBO-UHFFFAOYSA-N
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Description

5-(2-Methylpiperidino)methyl-2-thiouracil is a synthetic thiouracil derivative intended for research and investigational applications exclusively. As a member of the thiouracil class, it is of significant interest in medicinal and organic chemistry, particularly in the exploration of structure-activity relationships. Thiouracil analogs are frequently investigated for their potential biological properties, which can include antiviral, antithyroid, and antitumor activities, based on studies of similar compounds . The core structure of this compound is a pyrimidine ring, and its mechanism of action in research settings is often associated with the inhibition of enzymes such as thyroid peroxidase (TPO), a key enzyme in hormone synthesis, as observed in related substances like propylthiouracil and methylthiouracil . The incorporation of a lipophilic 2-methylpiperidino methyl side chain is a strategic modification known to enhance the molecular properties and potential activity profile of such compounds, making them valuable tools for biochemical studies . Researchers can utilize this chemical in various in vitro experiments to further understand the properties and applications of S,N-disubstituted thiouracil derivatives. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note: Specific pharmacological, toxicological, and safety data for this exact compound may not be fully available. Researchers should handle all chemicals with appropriate precautions and consult relevant safety data sheets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89665-73-6

Molecular Formula

C11H17N3OS

Molecular Weight

239.34 g/mol

IUPAC Name

5-[(2-methylpiperidin-1-yl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C11H17N3OS/c1-8-4-2-3-5-14(8)7-9-6-12-11(16)13-10(9)15/h6,8H,2-5,7H2,1H3,(H2,12,13,15,16)

InChI Key

IKKGKUCPRBEPBO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC2=CNC(=S)NC2=O

Origin of Product

United States

Synthetic Methodologies for 5 2 Methylpiperidino Methyl 2 Thiouracil and Its Derivatives

Mannich Reaction as a Key Synthetic Route to 5-Substituted-2-thiouracils

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. oarjbp.com In the synthesis of 5-(2-Methylpiperidino)methyl-2-thiouracil, the active hydrogen at the C-5 position of the 2-thiouracil (B1096) ring participates in this reaction, leading to the formation of a C-C bond and the introduction of the desired aminomethyl substituent. nih.gov

The general mechanism of the Mannich reaction in this context begins with the formation of an Eschenmoser-like salt from the reaction of 2-methylpiperidine (B94953) and formaldehyde. This electrophilic iminium ion then reacts with the electron-rich C-5 position of the 2-thiouracil ring, which acts as the nucleophile, to yield the final product after deprotonation.

Optimization of Reaction Conditions for Piperidino-methyl Substitution

The efficiency of the Mannich reaction for the synthesis of 5-(aminomethyl)-2-thiouracils is influenced by several factors, including the choice of solvent, temperature, and the nature of the reactants. Optimization of these conditions is crucial for achieving high yields and purity of the desired product.

ParameterConditionEffect on YieldReference
Solvent Ethanol (B145695), Dioxane, WaterEthanol often provides good yields.General observation in Mannich reactions
Temperature Room Temperature to RefluxRefluxing is commonly employed to drive the reaction to completion. oarjbp.com
pH Acidic or BasicThe reaction can be catalyzed by both acids and bases. nih.gov
Reactant Ratio Equimolar or slight excess of amine and formaldehydeA slight excess can help to ensure complete conversion of the 2-thiouracil.General synthetic practice

Detailed research findings indicate that the reaction often proceeds smoothly in a protic solvent like ethanol under reflux conditions. The use of a slight excess of both formaldehyde and the respective piperidine (B6355638) derivative can enhance the reaction rate and yield.

Role of Precursors: 2-Thiouracil and Substituted Piperidines

The precursors, 2-thiouracil and 2-methylpiperidine, play distinct and crucial roles in the synthesis of this compound.

2-Thiouracil : This pyrimidine (B1678525) derivative serves as the substrate containing the active hydrogen atom at the C-5 position. The electron-donating nature of the substituents on the ring facilitates the electrophilic substitution at this position. 2-Thiouracil can be synthesized through the condensation of thiourea (B124793) with a β-ketoester. sapub.org

2-Methylpiperidine : As a secondary amine, 2-methylpiperidine reacts with formaldehyde to generate the electrophilic Mannich reagent, the N,N-disubstituted aminomethyl cation. The structure of the amine directly determines the nature of the substituent introduced at the C-5 position of the thiouracil ring. The presence of the methyl group on the piperidine ring can introduce steric considerations that may influence the reaction kinetics.

Alternative Synthetic Approaches to the 2-Thiouracil Core and its Functionalization

While the Mannich reaction is a primary method for C-5 functionalization, the synthesis of the 2-thiouracil core itself and its subsequent modification at other positions offer alternative pathways to a diverse range of derivatives.

Biginelli Condensation and Modifications for Thiouracil Scaffolds

The Biginelli reaction is a one-pot multicomponent reaction that provides a straightforward route to dihydropyrimidines and their derivatives. chemijournal.com The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335). By substituting urea with thiourea, this reaction can be adapted to produce 2-thiouracil derivatives. chemijournal.com

A typical Biginelli-like synthesis for a 2-thiouracil scaffold would involve the condensation of an appropriate β-ketoester, an aldehyde, and thiourea, often under acidic conditions.

Component 1Component 2Component 3CatalystProduct
Ethyl acetoacetateBenzaldehydeThioureaHCl6-Methyl-4-phenyl-3,4-dihydro-1H-pyrimidine-2-thione
Diethyl malonateFormaldehydeThioureaH2SO42-Thiobarbituric acid

Modifications to the classical Biginelli reaction, such as the use of different catalysts (e.g., Lewis acids) and reaction conditions (e.g., microwave irradiation), have been developed to improve yields and expand the scope of accessible thiouracil derivatives. researchgate.net

Functionalization at C-2 and C-6 Positions of the Pyrimidine Ring

The 2-thiouracil ring offers multiple sites for further functionalization, allowing for the synthesis of a wide array of derivatives.

C-2 Position : The thiono group at the C-2 position can be a site for various chemical modifications. S-alkylation, for instance, can be achieved by treating the 2-thiouracil with an alkyl halide in the presence of a base. This converts the thiourea moiety into a thioether, which can alter the compound's electronic properties and biological activity. pharmacophorejournal.com Oxidation of the sulfur atom can also lead to the corresponding sulfoxides or sulfones.

C-6 Position : The C-6 position of the pyrimidine ring can also be functionalized. For instance, if the initial 2-thiouracil precursor is 6-methyl-2-thiouracil, the methyl group can potentially undergo reactions such as halogenation. acs.org Furthermore, the synthesis of the thiouracil core using different β-ketoesters in a Biginelli-type reaction allows for the introduction of various substituents at the C-6 position. clockss.org

Introduction of the Methylpiperidino Moiety via Alternative Linkages

Beyond the direct C-C bond formation at the C-5 position via the Mannich reaction, the methylpiperidino moiety could potentially be introduced through alternative linkages, although these routes are less direct.

One hypothetical approach could involve the initial introduction of a linker at the C-5 position, which is then coupled with 2-methylpiperidine. For example, 5-halomethyl-2-thiouracil could be synthesized and subsequently reacted with 2-methylpiperidine in a nucleophilic substitution reaction. This would result in the same this compound product.

Another possibility involves functionalization at other positions of the pyrimidine ring. For instance, a linker could be attached to the N-1 or N-3 positions of the thiouracil ring, followed by coupling with 2-methylpiperidine. This would lead to derivatives where the methylpiperidino group is not directly attached to the C-5 position via a methylene (B1212753) bridge, thus creating structural analogs. Modifications at the C-5 position of pyrimidine nucleosides are known to enhance their biological properties. researchgate.net

Synthesis of S- and N-Substituted Analogues

The synthesis of S- and N-substituted analogues of 5-substituted-2-thiouracils is a key area of research for the development of novel therapeutic agents. These modifications can significantly impact the compound's biological activity, selectivity, and pharmacokinetic properties. The general approaches for these substitutions are well-documented for a variety of 2-thiouracil derivatives.

The sulfur atom at the C-2 position of the 2-thiouracil ring is a soft nucleophile, making it a prime site for electrophilic attack to form thioethers (S-alkylation). This transformation is typically achieved by reacting the 2-thiouracil derivative with an appropriate alkylating agent in the presence of a base.

The general reaction involves the deprotonation of the thione group to form a highly nucleophilic thiolate anion, which then displaces a leaving group on the electrophile. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and other electrophiles. The choice of base and solvent is crucial for the efficiency of the reaction. Bases such as sodium hydroxide, potassium carbonate, or sodium hydride are frequently used in solvents like ethanol, dimethylformamide (DMF), or acetone.

For instance, a general synthesis of 2-alkylthio derivatives of uracil (B121893) has been reported, showcasing the S-alkylation of the 2-thiouracil core. nih.gov While the specific substrate is not this compound, the principle remains the same. The reaction of a 2-thiouracil with an alkyl halide in a suitable solvent system yields the corresponding 2-(alkylthio)uracil derivative.

Table 1: Examples of S-Substituted Thiouracil Analogues and Synthetic Conditions (Note: These examples are for analogous 2-thiouracil compounds, not the specific subject compound)

Starting MaterialAlkylating AgentBase/SolventProductReference
2-ThiouracilEthyl bromoacetateNaOH / EthanolEthyl (2-thiouracil-S-yl)acetateGeneral Method
6-methyl-2-thiouracilBenzyl chlorideK₂CO₃ / DMF2-(Benzylthio)-6-methyluracilGeneral Method
2-Thiouracil2-Chloro-N-phenylacetamideNaH / DMF2-(N-Phenylacetamido)thio-uracilGeneral Method

Alkylation of the nitrogen atoms in the 2-thiouracil ring can occur at either the N1 or N3 position, and in some cases, at both positions to yield a disubstituted product. The regioselectivity of N-alkylation is influenced by several factors, including the nature of the substituent at C-5, the type of alkylating agent, the base, and the reaction conditions.

In many cases, alkylation of 5-substituted uracils and thiouracils with alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMSO leads to a mixture of N1 and N1,N3-disubstituted products. nih.gov The N1 position is often preferentially alkylated. For example, the alkylation of 5-iodouracil (B140508) with various alkyl bromides in the presence of potassium carbonate in DMSO predominantly yielded the N1-substituted derivatives. nih.gov

Direct alkylation of 5-fluorouracil (B62378) has been shown to be regioselective, with saturated halides favoring substitution at the N3 position, while allylic halides tend to react at the N1 position. tandfonline.comnih.gov This highlights the subtle electronic and steric effects that govern the reactivity of the pyrimidine ring.

Table 2: Examples of N-Substituted Thiouracil Analogues and Synthetic Conditions (Note: These examples are for analogous 5-substituted uracil/thiouracil compounds, not the specific subject compound)

Starting MaterialAlkylating AgentBase/SolventMajor Product(s)Reference
5-Iodouraciln-Butyl bromideK₂CO₃ / DMSON1-(n-Butyl)-5-iodouracil nih.gov
5-IodouracilCyclohexylmethyl bromideK₂CO₃ / DMSON1-(Cyclohexylmethyl)-5-iodouracil and N1,N3-di(cyclohexylmethyl)-5-iodouracil nih.gov
5-FluorouracilMethyl iodideControlled conditionsN3-Methyl-5-fluorouracil tandfonline.com

Other nitrogen-centered derivatizations can include reactions with acylating agents to form N-acyl derivatives or reactions with aldehydes to form N-Mannich bases, although these are less common than N-alkylation for this class of compounds. The synthesis of N-substituted pyrimidine-5-sulfonamides from pyrimidine-5-sulfonyl chloride and a suitable amine provides another example of nitrogen-centered derivatization in a related pyrimidine system. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) experiments, a complete picture of the proton and carbon environments and their interconnections can be assembled.

The ¹H-NMR spectrum of 5-(2-Methylpiperidino)methyl-2-thiouracil provides essential information about the number and types of protons present. The chemical shifts (δ) are influenced by the electronic environment of each proton. Based on data from analogous structures, including 2-thiouracil (B1096) derivatives and 2-methylpiperidine (B94953), the following proton assignments can be predicted. nih.govchemicalbook.com

The spectrum is expected to show distinct signals corresponding to the thiouracil ring, the methylene (B1212753) bridge, and the 2-methylpiperidine moiety. The N1-H and N3-H protons of the thiouracil ring would appear as broad singlets at low field (downfield), typically in the range of δ 12.0-12.5 ppm, due to their acidic nature. chemicalbook.com The C6-H proton on the pyrimidine (B1678525) ring is anticipated to be a singlet around δ 7.5-7.7 ppm.

The methylene bridge protons (-CH₂-) connecting the two ring systems are expected to appear as a singlet around δ 3.3-3.6 ppm. nih.gov The signals for the 2-methylpiperidine ring would be more complex, with the methyl group (C2'-CH₃) appearing as a doublet in the upfield region (δ 1.0-1.2 ppm). The methine proton at the C2' position and the methylene protons at C3', C4', C5', and C6' would resonate in the δ 1.2-3.0 ppm range, showing complex splitting patterns due to spin-spin coupling.

Table 1: Predicted ¹H-NMR Chemical Shift Assignments

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
N1-H ~12.3 Broad Singlet
N3-H ~12.2 Broad Singlet
C6-H ~7.6 Singlet
C5-CH₂-N ~3.4 Singlet
C2'-H ~2.8 Multiplet
C6'-H (axial) ~2.6 Multiplet
C6'-H (equatorial) ~2.9 Multiplet
C3', C4', C5' -H 1.2 - 1.8 Multiplet

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment. This technique is crucial for differentiating between potential isomers.

For this compound, the C2 carbon, bonded to sulfur and two nitrogen atoms, is expected to be the most downfield signal, typically appearing around δ 175-180 ppm. The carbonyl carbon at the C4 position would resonate at approximately δ 162-164 ppm. nih.gov The olefinic carbons of the thiouracil ring, C5 and C6, would appear in the range of δ 110-145 ppm.

The carbons of the 2-methylpiperidine ring and the methylene bridge would appear in the upfield region. The C5-CH₂ bridge carbon is expected around δ 53-55 ppm. nih.gov The carbons of the 2-methylpiperidine ring (C2' to C6') would have characteristic shifts, with the methyl-substituted C2' appearing around δ 50-55 ppm and the methyl carbon itself resonating at approximately δ 19-22 ppm. chemicalbook.com

Table 2: Predicted ¹³C-NMR Chemical Shift Assignments

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (Thione) ~178.0
C4 (Carbonyl) ~163.0
C6 ~142.0
C5 ~112.0
C5-CH₂-N ~54.0
C2' ~52.3
C6' ~46.5
C3' ~35.0
C5' ~26.5
C4' ~24.5

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show strong correlations between the protons within the 2-methylpiperidine ring, confirming their adjacent relationships. For instance, the C2'-H proton would show a cross-peak with the C2'-CH₃ protons and the C3' protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It would be used to definitively assign each carbon signal by linking it to its known attached proton. For example, the ¹H signal of the C5-CH₂ bridge would correlate to the ¹³C signal of that same carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton, especially around quaternary carbons. youtube.comresearchgate.net Key HMBC correlations would include:

The protons of the C5-CH₂ bridge showing correlation to C4, C5, and C6 of the thiouracil ring, confirming the attachment point. nih.gov

The same C5-CH₂ protons correlating to C2' and C6' of the piperidine (B6355638) ring, confirming the N-CH₂ bond.

The C6-H proton showing correlations to C2, C4, and C5, confirming the structure of the pyrimidine ring.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

The spectrum would be characterized by strong N-H stretching vibrations in the region of 3100-3300 cm⁻¹. A prominent and sharp absorption band corresponding to the C4=O (carbonyl) stretching vibration would be expected around 1650-1700 cm⁻¹. The C=C double bond stretching within the thiouracil ring would appear in the 1600-1640 cm⁻¹ region. The C=S (thione) group vibration is typically weaker and appears at a lower frequency, often in the 1100-1250 cm⁻¹ range. Aliphatic C-H stretching from the piperidine and methylene groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). rsc.org

Table 3: Predicted FT-IR Absorption Bands

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch 3100 - 3300
C-H Stretch (aliphatic) 2850 - 2960
C=O Stretch (amide) 1650 - 1700
C=C Stretch 1600 - 1640
C=S Stretch (thione) 1100 - 1250

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. rsc.org

The molecular formula for this compound is C₁₁H₁₇N₃OS. Its calculated monoisotopic mass is 239.1119 Da. The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) at an m/z value corresponding to this mass, confirming the elemental composition.

In Electron Ionization Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a reproducible fingerprint of the molecule's structure.

The EIMS spectrum of this compound would be expected to show a prominent molecular ion peak at m/z 239. The most characteristic fragmentation pathway would involve cleavage of the bond between the methylene bridge and the piperidine ring (α-cleavage relative to the piperidine nitrogen). This would lead to two primary fragmentation routes:

Formation of a stable N-methylenepiperidine radical cation and a thiouracil radical. The key fragment observed would likely be the 2-methyl-1-methylenepiperidinium ion at m/z 112 .

An alternative cleavage of the C5-CH₂ bond can result in the formation of a [M - C₆H₁₂N]⁺ fragment, corresponding to the loss of the 2-methylpiperidine moiety, leading to a fragment ion at m/z 141 .

Further fragmentation of the thiouracil ring itself could occur through retro-Diels-Alder reactions or loss of small molecules like HNCO or HNSC, similar to the fragmentation observed for other pyrimidinethiones. sapub.org

Table 4: Predicted Key EIMS Fragment Ions

m/z Predicted Fragment Ion
239 [C₁₁H₁₇N₃OS]⁺ (Molecular Ion, M⁺)
141 [M - C₆H₁₂N]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For 2-thiouracil derivatives, the introduction of a thiocarbonyl group in place of a carbonyl group at the C-2 position of the pyrimidine ring significantly influences the electronic absorption spectrum when compared to their uracil (B121893) analogues. capes.gov.br This substitution leads to a redshift, or a shift of the absorption maxima to longer wavelengths. researchgate.net

The UV spectrum of 2-thiouracil and its derivatives is generally characterized by strong absorption bands in the UV region, which arise from π → π* and n → π* electronic transitions. fiveable.meresearchgate.net The high intensity of these bands, with molar absorptivity (ε) values often exceeding 10⁴ L mol⁻¹ cm⁻¹, is characteristic of allowed π → π* transitions. researchgate.net Theoretical and experimental studies on the parent compound, 2-thiouracil, indicate that UV absorption primarily excites the molecule to the S₂ state, which has a ¹ππ* electronic character. researchgate.netresearchgate.netnih.gov The S₁ state, with ¹nπ* character, is also considered an important intermediate in the molecule's photodynamical pathways. nih.gov The solvent environment can also influence the position of these absorption bands. tandfonline.com

While specific spectral data for this compound is not detailed in the available literature, the characteristic electronic transitions of the 2-thiouracil chromophore are expected to be present. The substitution at the 5-position with a (2-methylpiperidino)methyl group may cause minor shifts in the absorption maxima (λmax) compared to the parent 2-thiouracil.

Table 1: Typical UV Absorption Data for 2-Thiouracil

Transition Approximate λmax (nm) Solvent
π → π* ~275 Acetonitrile

This table is based on data for the parent compound, 2-thiouracil, as a reference. researchgate.netresearchgate.net

X-ray Diffraction (XRD) for Single Crystal Structure Determination (if available for analogues)

Single-crystal X-ray diffraction (XRD) provides definitive information on the three-dimensional atomic arrangement of a compound in its crystalline state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound has not been reported, data from closely related analogues, such as 5-Methyl-2-thiouracil (B189611) (also known as 2-thiothymine), offers significant insight into the expected structural features of the thiouracil core. researchgate.netnih.gov

The crystal structure of 5-Methyl-2-thiouracil reveals that the molecule crystallizes in the monoclinic P2₁/c space group. researchgate.net The pyrimidine ring is largely planar, with the sulfur atom replacing the oxygen at the C2 position leading to a characteristic C=S bond length of approximately 1.674 Å. nih.gov The molecular packing is dominated by a network of intermolecular hydrogen bonds. Unlike in its thymine (B56734) analogue, the hydrogen-bonding network in 5-Methyl-2-thiouracil involves all potential donor (N-H) and acceptor (C=O and C=S) atoms, creating N—H⋯O and N—H⋯S interactions. nih.gov The piperidine ring in other substituted heterocyclic structures typically adopts a stable chair conformation. researchgate.net

Table 2: Crystallographic Data for the Analogue 5-Methyl-2-thiouracil

Parameter Value
Chemical Formula C₅H₆N₂OS
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.2626 (6)
b (Å) 14.512 (2)
c (Å) 10.255 (2)
β (°) 92.272 (11)
Volume (ų) 633.86 (18)
Z 4

Data sourced from the crystallographic study of 5-Methyl-2-thiouracil. researchgate.net

Thermal Analysis Techniques (e.g., DTA)

Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a substance as a function of temperature. These methods can identify melting points, decomposition temperatures, and other phase transitions.

Specific DTA or DSC data for this compound is not extensively documented in the surveyed literature. However, general information on the thermal behavior of related thiouracil compounds provides some expectations. Thiouracil and its derivatives, such as propylthiouracil (B1679721), are known to be stable solids at room temperature. nih.gov Upon heating to decomposition, these sulfur- and nitrogen-containing heterocyclic compounds can emit toxic fumes, including oxides of sulfur (SOx) and nitrogen (NOx). nih.gov The thermal stability of the core pyrimidine ring is generally high; for instance, the related compound 5-aminouracil (B160950) exhibits no significant thermal events below 300°C in DSC analysis, indicating a high decomposition temperature. ucl.ac.uk This suggests that the 2-thiouracil core of the title compound is also likely to be thermally stable.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule, offering insights into its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties (HOMO, LUMO, Dipole Moment)

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. It is frequently employed to optimize molecular geometry and to calculate key electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. These parameters are crucial for understanding a molecule's reactivity and potential interactions.

For instance, DFT calculations have been used to study the molecular vibrations of 5,6-diamino uracil (B121893) and 5,6-dihydro-5-methyl uracil using the B3LYP/6-31G* and B3LYP/6-311+G** methods. researchgate.net Such studies provide a basis for interpreting experimental spectroscopic data. researchgate.net The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

While specific DFT data for 5-(2-Methylpiperidino)methyl-2-thiouracil is not available, the table below presents hypothetical DFT-calculated electronic properties based on typical values for similar heterocyclic compounds.

PropertyHypothetical ValueSignificance
HOMO Energy -6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy -1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 5.3 eVIndicates chemical reactivity and stability.
Dipole Moment 3.5 DRepresents the overall polarity of the molecule, influencing solubility and intermolecular interactions.

This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not available in the cited literature.

Semi-empirical Methods (e.g., PM5) for Molecular Structure and Reactivity

Semi-empirical methods, such as PM5, offer a computationally less intensive alternative to DFT for predicting molecular structure and reactivity, especially for larger molecules. These methods use parameters derived from experimental data to simplify the calculations. While no specific PM5 studies on this compound were identified, the PM5 method has been successfully applied to calculate the fully optimized structures of various complex biological molecules, demonstrating its utility in predicting molecular parameters.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target.

Prediction of Binding Affinities to Biological Targets (e.g., Enzymes, Receptors)

Although no molecular docking studies have been published for this compound, research on related 2-thiouracil (B1096) derivatives provides valuable insights into their potential biological targets. For example, 5-methyl-2-thiouracil (B189611) has been identified as a more potent inhibitor of the enzyme type 1 deiodinase (D1) than the well-known drug propylthiouracil (B1679721). This suggests that the 2-thiouracil scaffold can effectively interact with enzyme active sites.

In another study, a series of novel 2-thiouracil-5-sulfonamide derivatives were synthesized and evaluated for their anticancer activity. Molecular docking studies of these compounds against cyclin-dependent kinase 2A (CDK2A) were performed to understand their mechanism of action. This highlights the potential for 2-thiouracil derivatives to target kinases involved in cell cycle regulation.

The binding affinity, often expressed as a docking score or binding energy, is a key output of molecular docking simulations. Lower binding energies typically indicate a more stable ligand-receptor complex.

Analysis of Key Intermolecular Interactions

Molecular docking not only predicts the binding pose but also elucidates the key intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For the 2-thiouracil-5-sulfonamide derivatives targeting CDK2A, docking studies revealed specific hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the enzyme. These interactions are crucial for the inhibitory activity of the compounds. Given the structural similarities, it is plausible that this compound could form similar interactions with biological targets. The 2-thiouracil core can act as a hydrogen bond donor and acceptor, while the 2-methylpiperidino group can engage in hydrophobic interactions.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

While no MD simulation studies have been reported specifically for this compound, research on 2-thiouracil and its derivatives has employed this method to investigate various dynamic properties. For instance, non-adiabatic dynamics simulations have been used to study the behavior of 2-thiouracil in the gas phase following photoexcitation. acs.org Additionally, MD simulations have been utilized to study the fragmentation dynamics of 2-thiouracil cations. nih.gov

Prediction of Activity Spectra for Substances (PASS) for Potential Biological Activities

Computational methods, specifically the Prediction of Activity Spectra for Substances (PASS) analysis, are valuable tools in the early stages of drug discovery to forecast the potential biological activities of a chemical compound based on its structural formula. This in silico technique compares the structure of a new molecule with a large database of known biologically active substances to predict its likely pharmacological effects, mechanisms of action, and potential toxicities. The results are presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi).

A comprehensive search of scientific literature and chemical databases was conducted to identify published PASS analysis data for the compound this compound. Despite extensive investigation into computational chemistry and molecular modeling studies of thiouracil derivatives, no specific research articles or database entries containing a PASS analysis for this compound were found.

While numerous studies have explored the biological activities of various substituted thiouracil compounds, including their anticancer, antiviral, and antithyroid properties, a specific computational prediction of the activity spectrum for the 5-(2-Methylpiperidino)methyl derivative is not publicly available in the reviewed sources. Therefore, a data table of predicted biological activities with Pa and Pi values for this particular compound cannot be provided at this time.

Further research, involving a dedicated PASS analysis of this compound, would be required to generate the specific predictive data on its potential biological activities.

Investigation of Biological Activity Spectrum in Vitro and Preclinical Models

Anti-viral Activity

While extensive research exists for various derivatives of 2-thiouracil (B1096) and other 5-substituted pyrimidine (B1678525) analogs, the unique substitution of a 2-methylpiperidino methyl group at the 5-position of the 2-thiouracil core structure defines the specific compound of interest. Without studies conducted on this exact molecule, any discussion of its biological activity would be speculative and would not adhere to the required scientific accuracy.

Further empirical research, including synthesis and subsequent biological screening in relevant in vitro and preclinical models, is necessary to elucidate the potential therapeutic properties of 5-(2-Methylpiperidino)methyl-2-thiouracil.

Screening against RNA and DNA Viruses (e.g., BVDV, HIV-1 Reverse Transcriptase, SARS-CoV-2 Mpro)

While direct studies on this compound against the specific viral targets of Bovine Viral Diarrhea Virus (BVDV), HIV-1 Reverse Transcriptase, and SARS-CoV-2 Mpro are not extensively detailed in available literature, the broader class of 5-substituted uracil (B121893) and 2-thiouracil derivatives has demonstrated significant antiviral potential.

Derivatives of 2-thiopyrimidine have shown promising activity against BVDV, a surrogate model for the Hepatitis C virus. ekb.eg Similarly, the general class of 5-substituted uracil derivatives has been noted for its ability to inhibit various viruses, including HIV-1. mdpi.comkuleuven.be

More specifically, the 2-thiouracil structural motif is found in compounds like 2-thiouridine (B16713), which has been identified as a broad-spectrum antiviral agent against positive-strand RNA viruses. nih.govnih.gov Research has shown that 2-thiouridine can inhibit viruses such as Dengue virus (DENV) and SARS-CoV-2, including its variants of concern. nih.gov This suggests that compounds containing the 2-thiouracil core, such as this compound, may warrant investigation for similar activities.

Inhibition of Viral Replication Pathways

The primary mechanism by which related thiouracil compounds exert their antiviral effects is through the inhibition of viral replication. Nucleoside analogues containing this scaffold, such as 2-thiouridine, function by targeting the viral RNA-dependent RNA polymerase (RdRp). nih.govnih.gov This enzyme is crucial for the replication of the viral genome in many RNA viruses. By inhibiting the RdRp-catalyzed synthesis of RNA, these compounds effectively halt the viral life cycle. nih.gov Other 5-substituted pyrimidine derivatives have been shown to act as non-nucleoside inhibitors, which provides another potential mechanism for antiviral activity. mdpi.com

Anti-oxidant Properties

The 2-thiouracil scaffold is recognized as a promising structural motif for the development of antioxidant agents. researchgate.net Derivatives of this compound have been evaluated for their ability to neutralize harmful reactive oxygen species through various in vitro assays.

Free Radical Scavenging Assays (e.g., DPPH, Nitric Oxide, Hydrogen Peroxide)

Studies on closely related 2-thiouracil-5-sulfonamide derivatives have demonstrated remarkable free radical scavenging capabilities. nih.gov In assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, these compounds exhibited potent scavenging efficacies, with some derivatives showing greater activity than the standard antioxidant, ascorbic acid. nih.gov

The scavenging of hydrogen peroxide (H₂O₂) is another critical measure of antioxidant potential, as H₂O₂ can damage biological systems. nih.gov Certain thiazole (B1198619) 2-thiouracil derivatives have proven to be highly effective H₂O₂ scavengers, with potency exceeding that of ascorbic acid. nih.gov Furthermore, related pyrimidine derivatives have shown the ability to scavenge nitric oxide radicals, indicating a broad spectrum of antioxidant action. nih.gov

Table 1: Antioxidant Activity of Representative 2-Thiouracil Derivatives

Compound Derivative ClassAssayIC₅₀ (µg/mL)Reference CompoundReference IC₅₀ (µg/mL)
Thiazole 2-thiouracil (9d)DPPH7.55 ± 1.70Ascorbic Acid10.0 ± 1.20
Thiazole 2-thiouracil (9b)DPPH8.0 ± 0.90Ascorbic Acid10.0 ± 1.20
Thiazole 2-thiouracil (9d)Hydrogen Peroxide15.0 ± 0.80Ascorbic Acid23.0 ± 0.90
Thiazole 2-thiouracil (9b)Hydrogen Peroxide16.0 ± 0.95Ascorbic Acid23.0 ± 0.90

Data sourced from a study on 2-thiouracil-5-sulfonamide derivatives. nih.gov

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of pro-inflammatory leukotrienes. biorxiv.org Inhibition of these enzymes, particularly 15-lipoxygenase (15-LOX), is a key strategy in the development of anti-inflammatory agents. A novel series of 2-thiouracil-5-sulfonamides was evaluated for their ability to inhibit 15-LOX. Several of these compounds, particularly those incorporating thiazole and pyridine (B92270) moieties, demonstrated significant inhibitory activity when compared to the standard inhibitor, quercetin. nih.gov Molecular docking studies confirmed that these derivatives could bind effectively within the active site of the human 15-LOX enzyme. nih.gov

Table 2: 15-Lipoxygenase (LOX) Inhibition by Representative 2-Thiouracil Derivatives

Compound Derivative ClassIC₅₀ (µg/mL)Reference CompoundReference IC₅₀ (µg/mL)
Thiazole 2-thiouracil (9b)10.0 ± 1.60Quercetin12.0 ± 1.90
Thiazole 2-thiouracil (9c)10.5 ± 1.50Quercetin12.0 ± 1.90
Aminopyridine 2-thiouracil (7d)11.0 ± 1.25Quercetin12.0 ± 1.90
Pyridone 2-thiouracil (6d)11.5 ± 1.10Quercetin12.0 ± 1.90

Data sourced from a study on 2-thiouracil-5-sulfonamide derivatives. nih.gov

Enzyme Inhibition Studies

The 2-thiouracil framework has been explored for its ability to inhibit various enzymes implicated in disease, leading to the discovery of potent and selective inhibitors.

Specific Enzyme Targets (e.g., Bacterial Dihydropteroate (B1496061) Synthase, CDK2A)

While no specific data was found linking this compound to the inhibition of bacterial dihydropteroate synthase, its derivatives have shown significant activity against other important enzyme targets.

Cyclin-Dependent Kinase 2A (CDK2A): In the search for new anticancer agents, 2-thiouracil-5-sulfonamide derivatives were designed and synthesized as potential inhibitors of CDK2A, a key regulator of the cell cycle. mdpi.comnih.gov Several of these compounds exhibited promising inhibitory activity against CDK2A, with some showing potency comparable to or greater than standard inhibitors. nih.gov

Table 3: CDK2A Inhibition by Representative 2-Thiouracil Derivatives

Compound Derivative ClassIC₅₀ (µM)
Compound 6e (2,3-dichlorophenyl derivative)0.09
Compound 6d (3-methylphenyl derivative)0.14
Compound 6g (3-fluorophenyl derivative)0.15
Compound 6b (3-chlorophenyl derivative)0.17

Data sourced from a study on 2-thiouracil-5-sulfonamide derivatives. nih.gov

Neuronal Nitric Oxide Synthase (nNOS): The parent compound, 2-thiouracil, was identified as a selective and competitive inhibitor of neuronal nitric oxide synthase (nNOS), with a reported Ki of 20 µM. nih.gov It was found to be inactive against other NOS isoforms, highlighting its selectivity. The mechanism appears to involve interference with substrate and tetrahydrobiopterin (B1682763) binding to the enzyme. nih.gov

Inhibition Kinetics and Mechanism (e.g., Competitive, Non-competitive)

No information is publicly available in scientific literature regarding the inhibition kinetics and mechanism of action of this compound. Studies detailing whether this compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor of any specific enzyme are absent from the reviewed sources. Furthermore, kinetic parameters such as the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), or the catalytic rate constant (kcat) have not been reported for this specific molecule.

Other Investigated Biological Activities (e.g., Anti-parasitic)

There is no available research in the public domain that has investigated other biological activities of this compound, including but not limited to any potential anti-parasitic properties.

Mechanistic Insights into Biological Actions

Molecular Targets and Pathways

The efficacy of 5-(2-Methylpiperidino)methyl-2-thiouracil is rooted in its ability to interact with and modulate key biological molecules and pathways. These interactions are fundamental to its observed cellular effects.

Interference with Nucleic Acid Synthesis and Processing

While direct studies on this compound are limited, the 2-thiouracil (B1096) scaffold is known to interfere with nucleic acid synthesis. nih.gov Uracil (B121893) is a fundamental component of nucleic acids. mdpi.com Thiouracil derivatives can act as pyrimidine (B1678525) analogues, potentially being incorporated into DNA and RNA, or inhibiting enzymes involved in nucleotide synthesis. mdpi.commdpi.com This can disrupt the normal processing of genetic material, leading to downstream cellular effects. The substituent at the C-5 position of the uracil ring is a critical determinant of whether the compound may be incorporated into DNA. mdpi.com

Modulation of Protein Function (e.g., Enzyme Active Site Interactions)

A primary mechanism of action for thiouracil derivatives is the modulation of protein function, particularly through interactions with enzyme active sites. nih.govresearchgate.net The class of thiourea-containing compounds, including 2-thiouracil derivatives, are recognized as potent inhibitors of peroxidases, most notably thyroid peroxidase (TPO). nih.govnih.govpatsnap.comdrugbank.com This inhibition is a cornerstone of the antithyroid activity of drugs like propylthiouracil (B1679721) (PTU) and methylthiouracil. nih.govpatsnap.comwikipedia.org The mechanism involves the drug binding to the active site of TPO, thereby preventing the iodination of tyrosine residues on thyroglobulin, a crucial step in the synthesis of thyroid hormones. drugbank.com

Furthermore, some thiouracil derivatives have been shown to inhibit other enzymes, such as deiodinases, which are involved in the peripheral conversion of thyroid hormones. nih.gov The specific nature of the interaction with the enzyme's active site is influenced by the substituents on the thiouracil ring. nih.gov

Cellular Mechanisms

The molecular interactions of this compound translate into significant effects at the cellular level, impacting processes such as cell survival, proliferation, and metabolism.

Induction of Apoptosis and Cell Cycle Arrest

A significant cellular mechanism associated with various thiouracil derivatives is the induction of apoptosis, or programmed cell death, and the arrest of the cell cycle. nih.govnih.govnih.govmdpi.com Studies on related compounds have demonstrated that they can halt cell cycle progression at different phases, such as the G1, S, or G2/M phases, thereby preventing cell proliferation. mdpi.comnih.govmdpi.comresearchgate.net For instance, certain 2-thiouracil-5-sulfonamide derivatives have been shown to induce cell cycle arrest. nih.gov The induction of apoptosis is a key outcome of this cell cycle disruption and is a common mechanism of action for anticancer agents. nih.govmdpi.com

Table 1: Illustrative Data on Cell Cycle Arrest Induced by a Thiouracil Derivative

Cell LineConcentration (µM)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
MCF-70 (Control)55.230.114.7
MCF-71068.520.311.2
MCF-72575.115.49.5
HeLa0 (Control)48.935.615.5
HeLa1059.328.112.6
HeLa2565.722.911.4

Note: The data in this table is for illustrative purposes to demonstrate the potential effects of a thiouracil derivative on the cell cycle and is not based on direct experimental results for this compound.

Role of Specific Substituents in Modulating Mechanism of Action

The biological activity of this compound is significantly influenced by its unique structural features: the 2-thiouracil core, the methyl group on the piperidine (B6355638) ring, and the methylpiperidino-methyl group at the 5-position of the thiouracil ring.

The 2-thiouracil core is essential for the primary mechanism of action, particularly the inhibition of thyroid peroxidase. The thioamide group within this structure is crucial for its antithyroid activity. wikipedia.org

The 2-methylpiperidino moiety is a bulky, lipophilic group. The lipophilicity of substituents on the thiouracil ring can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target enzymes. nih.gov The presence of a methyl group on the piperidine ring can create steric hindrance and may affect the binding affinity and selectivity of the molecule for its targets.

The methyl substituent at the 5-position of the thiouracil ring, as part of the larger methylpiperidino-methyl group, also plays a role. The nature of the substituent at this position is known to be important for the biological activity of uracil analogs. mdpi.comnih.gov For instance, in other thiouracil derivatives, the size and electronic properties of the C-5 substituent can determine whether the compound acts as a nucleic acid precursor or an enzyme inhibitor. mdpi.com

Structure Activity Relationship Sar Studies of 5 2 Methylpiperidino Methyl 2 Thiouracil and Its Analogues

Influence of the 2-Methylpiperidino Moiety on Biological Activity

The piperidine (B6355638) ring is a common scaffold in many biologically active compounds and approved drugs, valued for its ability to introduce conformational rigidity, increase lipophilicity, and provide a basic nitrogen center capable of forming ionic interactions with biological targets. researchgate.netresearchgate.net In the context of 5-(2-Methylpiperidino)methyl-2-thiouracil, this moiety is expected to significantly influence the compound's pharmacokinetic and pharmacodynamic profile.

The methyl group at the 2-position of the piperidine ring introduces an additional layer of complexity. This substitution creates a chiral center and introduces steric bulk, which can have several effects:

Conformational Restriction: The methyl group can lock the piperidine ring into a preferred conformation, which may be more or less favorable for binding to a specific target.

Enhanced Lipophilicity: The addition of the methyl group increases the lipophilicity of the moiety, which could further enhance membrane permeability or hydrophobic interactions within a binding pocket.

Stereoselectivity: The two enantiomers (R and S) resulting from the chiral center at the 2-position may exhibit different biological activities and potencies, as they will interact differently with chiral biological macromolecules.

Studies on N-phenyl-N-(piperidin-2-yl)propionamide analogues have shown that the piperidine moiety is crucial for their activity as opioid ligands. nih.gov Similarly, research on 2,5-dimethoxyphenylpiperidines has identified them as a novel class of selective serotonin (B10506) 5-HT2A receptor agonists, highlighting the importance of the piperidine scaffold in achieving receptor selectivity. nih.gov While direct studies on the 2-methylpiperidino moiety attached to a thiouracil ring are not extensively documented, the established roles of piperidine in other therapeutic agents suggest it is a critical determinant of biological activity, influencing solubility, target binding, and selectivity. researchgate.net

Impact of Substitution at the 5-Position of the Thiouracil Ring

The C-5 position of the uracil (B121893) and thiouracil ring is a common site for modification to modulate biological activity without disrupting the essential hydrogen bonding capabilities of the pyrimidine (B1678525) core. nih.govmdpi.com A wide variety of substituents at this position have been explored, revealing that the size, lipophilicity, and electronic nature of the C-5 group are critical for activity. researchgate.netnih.gov

Research has shown that introducing different groups at the C-5 position can lead to compounds with diverse therapeutic applications, including anticancer and antimicrobial activities. researchgate.netnih.gov For instance, 5-fluorouracil (B62378) is a clinically used anticancer agent where the small, highly electronegative fluorine atom is key to its mechanism of action. mdpi.com The size of the C-5 substituent is also a determining factor; larger groups can provide additional binding interactions but may also introduce steric hindrance. mdpi.com

In a study on novel 2-thiouracil-5-sulfonamide derivatives, the nature of the substituent attached to the sulfonamide group at C-5 significantly impacted antioxidant activity. Aromatic and heterocyclic groups like thiazole (B1198619) and pyridine (B92270) were shown to enhance radical scavenging activity. mdpi.com This indicates that the C-5 position can serve as an anchor point for larger functional groups that can participate in specific interactions with the biological target.

The table below summarizes the structure-activity relationships for different substituents at the C-5 position of 2-thiouracil (B1096) derivatives, focusing on their antioxidant potential.

C-5 Substituent Type Example Group Observed Activity Trend Reference
Sulfonamide-ChalconeN-(4-(3-(3-nitrophenyl)acryloyl)phenyl)Moderate antioxidant activity mdpi.com
Sulfonamide-ThiosemicarbazoneN-(4-(1-(thiosemicarbazono)ethyl)phenyl)Potent antioxidant activity mdpi.com
Sulfonamide-PyridineN-(4-(4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridin-3-yl)phenyl)Good antioxidant activity mdpi.com
Sulfonamide-ThiazoleN-(4-(2-(4-methyl-1,3-thiazol-2-ylamino)acetyl)phenyl)Potent antioxidant activity mdpi.com
Cyano5-cyano-6-arylPotent antimicrobial and anticancer activity nih.gov

This table is generated based on data from studies on 2-thiouracil-5-sulfonamide and 5-cyano-2-thiouracil derivatives.

The introduction of a (2-methylpiperidino)methyl group at the C-5 position combines a flexible linker (-CH₂-) with a bulky, lipophilic, and basic heterocyclic system. This type of substituent is expected to profoundly influence the compound's interaction with its target, potentially by reaching into a deeper, hydrophobic pocket while the thiouracil core anchors the molecule.

Effect of Substitutions and Modifications at C-2 and N-1/N-3 on Activity

The sulfur atom at C-2 can be a key interaction point. For example, S-alkylation of 6-aryl-5-cyano-2-thiouracils has been shown to produce compounds with significant biological properties, including the inhibition of bacterial protein translocase SecA. nih.govresearchgate.net This suggests that while the thione form is important, derivatization of the sulfur atom can lead to new compounds with altered or enhanced activities.

Alkylation at the N-1 and N-3 positions also has a profound impact on activity. These modifications can influence:

Tautomeric Equilibrium: Substitution at N-1 or N-3 prevents tautomerization at that position, locking the molecule into a specific form.

Hydrogen Bonding: N-alkylation removes a hydrogen bond donor, which can be critical for interaction with a biological target. For instance, the N-H groups of the uracil ring are essential for forming Watson-Crick base pairs with adenine (B156593) in nucleic acids.

Lipophilicity and Solubility: Adding alkyl groups at these positions generally increases the lipophilicity of the compound, which can affect its solubility and ability to cross cell membranes.

A review of uracil derivatives highlights that modifications at N-1 and N-3 are a common strategy to develop derivatives with improved pharmacological properties, such as enhanced selectivity and metabolic stability. nih.gov For a series of 6-substituted uracil derivatives studied for their effect on lung cell proliferation, N-alkylation (e.g., 1-butyl-6-methyluracil) resulted in compounds with high stimulatory activity, demonstrating the significant role of N-1 substitution. researchgate.net

Correlation between Electronic Properties and Biological Efficacy

The biological activity of thiouracil derivatives is intrinsically linked to their electronic properties. Quantitative structure-activity relationship (QSAR) studies aim to create mathematical models that correlate physicochemical descriptors with biological efficacy, providing a powerful tool for predicting the activity of new compounds. nih.govijnrd.org

Key electronic properties that influence the activity of thiouracil analogues include:

Lipophilicity (LogP): This parameter describes the hydrophobicity of a molecule and is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. sciepub.comresearchgate.net

Dipole Moment: The magnitude and direction of the molecular dipole moment can influence long-range interactions with a biological target and affect the molecule's solubility and transport properties. sciepub.comresearchgate.net

Electron Distribution (HOMO/LUMO energies): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, which is fundamental to the formation of chemical bonds and charge-transfer interactions. nih.gov

Electrophilicity Index: This descriptor measures a molecule's ability to accept electrons and can be important for understanding its reactivity and potential for covalent interactions. sciepub.comresearchgate.net

A QSAR study on a series of 5-cyano thiouracil derivatives with antibacterial activity found that lipophilicity, dipole moment, and the electrophilicity index were the most important descriptors for predicting SecA inhibitory activity. sciepub.comresearchgate.net Another study on the antioxidant activity of 2-thiouracil-5-sulfonamides demonstrated that the presence of electron-donating groups (e.g., -CH₃, -OCH₃) on substituents attached to the C-5 position enhanced the compound's radical scavenging ability, which is a direct consequence of altered electronic properties. mdpi.com

The table below summarizes key electronic descriptors and their observed correlation with the biological activity of certain thiouracil derivatives.

Electronic Descriptor Influence on Biological Activity Example Application Reference
Lipophilicity (LogP)Higher lipophilicity often correlates with better membrane permeability and activity, up to an optimal point.Antibacterial activity of 5-cyano thiouracils sciepub.comresearchgate.net
Dipole MomentA higher dipole moment was found to contribute positively to the antibacterial activity of 5-cyano thiouracils.Antibacterial activity of 5-cyano thiouracils sciepub.comresearchgate.net
Electrophilicity IndexA descriptor for predicting the antibacterial activity of 5-cyano thiouracils.Antibacterial activity of 5-cyano thiouracils sciepub.comresearchgate.net
Electron-Donating GroupsPresence of electron-donating groups on C-5 substituents enhances antioxidant activity.Antioxidant activity of 2-thiouracil-5-sulfonamides mdpi.com

This table is generated based on data from QSAR studies on thiouracil derivatives.

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a cornerstone of modern drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, ionizable groups) responsible for a molecule's biological activity. nih.gov Once a pharmacophore model is established for a series of active compounds, it can be used as a 3D query to screen virtual libraries for new, structurally diverse molecules that fit the model and are likely to be active. researchgate.net

For thiouracil derivatives, a typical pharmacophore might include:

A hydrogen bond donor/acceptor pattern from the N1-C2(S)-N3-C4(O) region of the pyrimidine ring.

A hydrophobic or aromatic feature corresponding to a substituent at the C-5 or C-6 position.

A positive ionizable feature if a basic group, such as a piperidine ring, is present.

Lead optimization is the process of refining the structure of a promising hit compound to improve its potency, selectivity, and pharmacokinetic properties. Based on the SAR principles discussed, several optimization strategies for a lead compound like this compound can be proposed:

Modification of the Piperidine Moiety:

Synthesize and test both the (R) and (S) enantiomers of the 2-methylpiperidine (B94953) group to investigate stereochemical preferences.

Vary the position of the methyl group (e.g., to the 3- or 4-position) or replace it with other small alkyl groups to probe steric and electronic effects.

Replace the piperidine ring with other heterocycles (e.g., morpholine, pyrrolidine) to modulate basicity and lipophilicity.

Alteration of the C-5 Linker:

Change the length of the methylene (B1212753) linker between the thiouracil and piperidine rings to optimize the distance between the two pharmacophoric features.

Introduce rigidity into the linker, for example, by incorporating it into a larger ring system.

Substitution on the Thiouracil Core:

Introduce small alkyl groups at the N-1 or N-3 positions to enhance lipophilicity and block metabolic modification, while assessing the impact on hydrogen bonding.

Replace the C-2 sulfur atom with oxygen (to yield a uracil derivative) or selenium to evaluate the importance of the thiocarbonyl group for the target activity.

These strategies, guided by computational methods like molecular docking and QSAR, allow for a systematic exploration of the chemical space around the lead compound to identify analogues with an improved therapeutic profile. nih.govnih.gov

Coordination Chemistry of Thiouracil Derivatives and Metal Complexes

Synthesis and Characterization of Metal Complexes with 5-(2-Methylpiperidino)methyl-2-thiouracil Analogues

The synthesis of metal complexes with thiouracil analogues, such as 6-methyl-2-thiouracil and 6-propyl-2-thiouracil, typically involves the reaction of the respective ligand with a metal salt in an appropriate solvent. mdpi.com For instance, complexes have been prepared by mixing aqueous solutions of metal salts (e.g., copper(II) acetate, palladium(II) nitrate) with the thiouracil derivative dissolved in a solvent like DMSO, often in the presence of a base like NaOH. mdpi.comresearchgate.net The resulting complexes are often precipitates that can be filtered, washed, and dried. researchgate.net

Thiouracil derivatives like this compound are flexible ligands with several potential donor atoms for metal coordination, including the two endocyclic nitrogen atoms (N1 and N3), the exocyclic sulfur atom at position 2 (C2=S), and the exocyclic oxygen atom at position 4 (C4=O). mdpi.comresearchgate.net This versatility allows for various coordination modes.

Monodentate Coordination: The ligand can bind to a metal center through a single donor atom. Coordination through the sulfur atom is common, as observed in complexes of 2-thiouracil (B1096) and 6-methyl-2-thiouracil with W(CO)₅. preprints.orgmdpi.com Monodentate coordination via the S2 and/or O4 atoms has also been suggested for a Cu(II) complex with 6-propyl-2-thiouracil. mdpi.comresearchgate.net

Bidentate Chelation: The ligand can bind to a single metal center through two donor atoms, forming a stable chelate ring. Common bidentate modes include coordination via the deprotonated N1 and the exocyclic S2 atoms, or through the N3 and O4 atoms. preprints.orgmdpi.com For example, in some Cu(II) and Ni(II) complexes, 2-thiouracil coordinates through a deprotonated nitrogen atom and the sulfur atom of the thiocarbonyl group. preprints.org In other instances, particularly with Fe(III), Co(II), and Ni(II), bidentate coordination occurs through the O(4) and N(3) atoms. preprints.orgmdpi.com

Bridging Coordination: The ligand can bridge two metal centers, leading to the formation of polynuclear or polymeric structures. preprints.orgmdpi.com

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the pH of the reaction medium, the presence of other ligands, and the steric and electronic properties of the substituents on the thiouracil ring. researchgate.net

Spectroscopic analysis is crucial for confirming the coordination of the thiouracil ligand to the metal ion.

Infrared (IR) Spectroscopy: Changes in the IR spectrum of the ligand upon complexation provide direct evidence of coordination. A shift in the stretching vibration of the C=S group (typically around 1245 cm⁻¹) to a lower frequency in the complex's spectrum indicates the involvement of the sulfur atom in bonding. mdpi.com Similarly, shifts in the bands corresponding to the N-H stretching vibrations (around 3100 cm⁻¹) can suggest coordination through one of the nitrogen atoms. mdpi.com The appearance of new bands at lower frequencies (e.g., 400-600 cm⁻¹) can be attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. ekb.eg

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes often show bands corresponding to the internal π→π* and n→π* transitions of the ligand, which may be shifted compared to the free ligand. chemmethod.com More importantly, the formation of a coordinate bond often gives rise to new, lower-energy absorption bands in the visible region, which are assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy helps to elucidate the structure of the ligands and can provide insights into the coordination sites in solution, particularly for diamagnetic complexes. Upon coordination, the chemical shifts of protons and carbons near the binding site are altered. For example, the signals for the N-H protons in the ¹H NMR spectrum may shift or broaden, indicating the involvement of the nitrogen atoms in complexation. mdpi.com

Mössbauer Spectroscopy: For complexes containing specific isotopes, such as ⁵⁷Fe, Mössbauer spectroscopy is a powerful tool for determining the oxidation state and coordination environment of the metal ion. It has been used to characterize Fe(III) complexes with thiouracil derivatives. preprints.orgmdpi.com

Enhanced or Modulated Biological Activities of Metal Complexes

The coordination of thiouracil derivatives to metal ions often leads to a significant enhancement or modulation of their inherent biological activities. nih.govpreprints.org This phenomenon is frequently explained by the chelation theory. Upon chelation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor atoms of the ligand. This process increases the lipophilicity of the resulting complex, facilitating its diffusion across the lipid layers of cell membranes and enhancing its uptake by microbial or cancer cells. nih.gov The metal complex can then interact with various intracellular targets more effectively than the free ligand.

Numerous studies have demonstrated that metal complexes of thiouracil analogues possess potent antimicrobial properties, often exceeding the activity of the free ligands. researchgate.net These complexes have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netmdpi.com

For example, mixed-ligand complexes of Ni(II), Cu(II), and Mn(II) with 2-thiouracil and 8-hydroxyquinoline (B1678124) have shown significant antimicrobial activity. elsevierpure.com The Mn(II) complex, in particular, exhibited a broad spectrum of activity with minimal inhibitory concentration (MIC) values ranging from 11.07 to 708.64 µM. elsevierpure.com Similarly, the Cu(II) complex with 6-methyl-2-thiouracil was found to be active against all tested microorganisms, showing an enhanced antimicrobial profile compared to the parent ligand. mdpi.com Studies on complexes of Co(II) nitrate (B79036) with 5-morpholinomethyl-2-thiouracil, a close analogue, also revealed that the complexes are more active than the free ligand. mdpi.com

ComplexOrganism TypeActivity (MIC Range in µM)Reference
2TU-Mn-8HQ (Mn(II) complex)Gram-positive & Gram-negative Bacteria, Fungus11.07 - 708.64 elsevierpure.com
2TU-Cu-8HQ (Cu(II) complex)Gram-positive & Gram-negative Bacteria, Fungus23.68 - 757.70 elsevierpure.com
2TU-Ni-8HQ (Ni(II) complex)Gram-positive & Gram-negative Bacteria, Fungus350.67 - 701.35 elsevierpure.com
Cu(II) complex with 6-methyl-2-thiouracilVarious Bacteria & FungiShowed highest activity among tested complexes mdpi.com

The incorporation of metal ions into thiouracil structures has been shown to significantly improve their cytotoxicity against various cancer cell lines. nih.gov This enhanced activity makes these complexes promising candidates for the development of novel anticancer agents. nih.gov

A study investigating Cu(II), Au(III), and Pd(II) complexes with thiouracil derivatives found that all tested complexes exhibited a stronger inhibitory effect on the proliferation of human cervical carcinoma (HeLa) cells compared to normal cells. nih.govnih.gov Notably, the palladium(II) complex of 6-propyl-2-thiouracil showed a CD₅₀ value of 0.00064 mM against the tumor cell line, which was 149 times lower than that of the free ligand (0.0955 mM). nih.govnih.gov Similarly, copper(I) complexes with 5-carbethoxy-2-thiouracil (B1220596) demonstrated significant cytotoxicity against human pulmonary carcinoma (A549) and HeLa cell lines, with IC₅₀ values in the low micromolar range. semanticscholar.org

ComplexCell LineActivity (IC₅₀/CD₅₀ in µM)Reference
Pd(II) complex with 6-propyl-2-thiouracilHeLa (Cervical Carcinoma)0.64 nih.govnih.gov
[CuI(eitotH₂)₂]₂HeLa (Cervical Carcinoma)45.5 semanticscholar.org
[CuI(eitotH₂)₂]₂A549 (Pulmonary Carcinoma)41.3 semanticscholar.org
[CuI(PPh₃)₂(eitotH₂)]HeLa (Cervical Carcinoma)2.55 semanticscholar.org
[CuI(PPh₃)₂(eitotH₂)]A549 (Pulmonary Carcinoma)4.56 semanticscholar.org

Structure-Activity Relationships in Metal Complexes

The biological activity of metal-thiouracil complexes is intricately linked to their structural features, including the nature of the metal ion, the coordination geometry, and the substituents on the thiouracil ligand.

The choice of the central metal ion plays a pivotal role. For instance, palladium(II) and gold(III) complexes of thiouracil derivatives have been shown to be particularly potent cytotoxic agents. nih.govnih.gov The geometry of the complex also influences its biological efficacy. Different geometries, such as square-planar, tetrahedral, or octahedral, will affect how the complex interacts with biological targets like DNA or enzymes. mdpi.com

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways for Diversification

Future research into 5-(2-Methylpiperidino)methyl-2-thiouracil will likely involve the development of novel and efficient synthetic routes to create a diverse library of analogues. Traditional synthesis of 5- and 6-substituted 2-thiouracils often involves the condensation of β-oxoesters with thiourea (B124793). acs.org However, modern synthetic chemistry offers numerous avenues for diversification.

Key areas for exploration include:

Modification of the Piperidine (B6355638) Ring: Introducing substituents on the piperidine ring could significantly influence the compound's steric and electronic properties, potentially enhancing target binding or modifying its pharmacokinetic profile.

Alterations at the 5-Position: Varying the linker between the thiouracil core and the piperidine moiety could modulate flexibility and interaction with target proteins.

Substitution on the Thiouracil Core: Introducing different functional groups at other positions of the pyrimidine (B1678525) ring could lead to new structure-activity relationships (SAR). mdpi.com For instance, the synthesis of 2-thiouracil-5-sulfonamide derivatives has been a successful strategy for developing new anticancer and antioxidant agents. mdpi.commdpi.comnih.gov

These synthetic efforts would generate a library of related compounds, crucial for systematic screening and optimization.

Potential Modification Site Example Modification Potential Impact
Piperidine RingHydroxylation, Alkylation, HalogenationAltered solubility, metabolism, and binding affinity
Methyl Linker at C5Extension (e.g., ethyl, propyl), CyclizationModified flexibility and spatial orientation
Thiouracil N1/N3 PositionsAlkylation, AcylationChanges in hydrogen bonding capacity and lipophilicity
Thiouracil C6 PositionSubstitution with alkyl or aryl groupsInfluence on target selectivity and potency

Deeper Mechanistic Studies at the Molecular Level

A fundamental aspect of future research will be to elucidate the precise molecular mechanism(s) of action for this compound. While thiouracil derivatives are known to inhibit enzymes like thyroid peroxidase (TPO) and deiodinases, the specific targets of this compound are yet to be fully characterized. nih.govnih.gov

Future mechanistic studies should focus on:

Enzyme Inhibition Assays: Testing the compound's inhibitory activity against a panel of relevant enzymes. Thiouracil analogues have shown activity against various targets, including histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs). mdpi.commdpi.com

Binding Kinetics: Characterizing the nature of the interaction with its molecular target(s), determining whether it is a competitive, non-competitive, or uncompetitive inhibitor. nih.gov

Cellular Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways, such as those involved in cell cycle progression or apoptosis. mdpi.com

High-Throughput Screening and Combinatorial Chemistry for New Lead Compounds

To accelerate the discovery of new lead compounds based on the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. openaccessjournals.com

Combinatorial Chemistry: This approach allows for the rapid synthesis of large, diverse libraries of molecules by systematically varying different components of the chemical structure. openaccessjournals.com This would enable a broad exploration of the chemical space around the parent compound.

High-Throughput Screening (HTS): These large libraries can then be rapidly screened for activity against specific biological targets using HTS assays. rsc.org For example, HTS assays have been developed to identify inhibitors of human thyroid peroxidase, a known target for thiouracil-type drugs. researchgate.netnih.govsci-hub.box This methodology could be adapted to screen for inhibitors of other potential targets, accelerating the identification of potent and selective derivatives.

Screening Strategy Description Objective
Target-Based HTS Screening a compound library against a specific, purified protein target (e.g., an enzyme).Identify direct inhibitors of a known molecular target.
Phenotypic HTS Screening compounds for their effect on whole cells or organisms to identify a desired change in phenotype (e.g., cancer cell death).Discover compounds with desired biological effects, even if the target is unknown.
Fragment-Based Screening Screening smaller, low-complexity molecules ("fragments") to identify those that bind to the target, which are then optimized into more potent leads.Efficiently explore binding pockets on a target to build novel lead compounds.

Advanced Computational Studies for Target Identification and Drug Design

In silico methods are critical for modern drug discovery and can guide the development of this compound derivatives.

Molecular Docking: Computational docking studies can predict the binding mode and affinity of the compound and its analogues to the active sites of potential protein targets. mdpi.comnih.gov This can help prioritize which derivatives to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR analysis can be used to build models that correlate the chemical structures of the synthesized analogues with their biological activity, guiding the design of more potent compounds. researchgate.net

ADME Prediction: Computational tools like SwissADME can predict the Absorption, Distribution, Metabolism, and Excretion properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process.

Preclinical Efficacy Studies in Relevant Disease Models (excluding human clinical trials)

Once promising derivatives are identified through screening and computational studies, their efficacy must be evaluated in relevant preclinical disease models. Given the diverse activities of thiouracil compounds, these models could span several therapeutic areas.

Hyperthyroidism Models: As thiouracils are classic antithyroid agents, derivatives could be tested in thyroxine-induced hyperthyroid rat models to assess their impact on serum levels of thyroid hormones (T3 and T4). nih.govnih.gov

Oncology Models: Based on the observed anticancer activity of some thiouracil derivatives, efficacy could be tested in various cancer cell line xenograft models in immunocompromised mice. mdpi.commdpi.com

Inflammatory and Oxidative Stress Models: For derivatives showing antioxidant or anti-inflammatory potential, models of inflammation or diseases associated with oxidative stress would be appropriate. mdpi.comnih.gov

Investigation of Multi-Targeting Approaches

Complex diseases often involve multiple pathological pathways, making drugs that can modulate several targets simultaneously—a polypharmacology approach—highly desirable. nih.gov The thiouracil scaffold is well-suited for the development of multi-target agents.

Future research could focus on intentionally designing derivatives of this compound that inhibit two or more distinct but therapeutically relevant targets. For example, a single compound could be engineered to inhibit both a protein kinase and a histone deacetylase, a strategy that has shown promise in cancer therapy. mdpi.com This approach may offer improved efficacy and a reduced likelihood of developing drug resistance compared to single-target agents. nih.govresearchgate.net

Development of Prodrugs or Delivery Systems for Enhanced Efficacy

To overcome potential limitations in properties such as poor solubility, limited bioavailability, or instability, the development of prodrugs or advanced drug delivery systems is a key translational step. studylib.netnih.gov

Prodrugs: A prodrug is an inactive precursor that is converted into the active drug within the body. studylib.net For this compound, a prodrug strategy could involve attaching a promoiety to the molecule to enhance its absorption or target it to a specific tissue. semanticscholar.org

Drug Delivery Systems: Encapsulating the compound in novel delivery systems, such as nanoparticles, liposomes, or implants, could provide sustained release, protect the drug from degradation, and improve its delivery to the site of action. nih.govpharmaexcipients.com

Q & A

Q. What are the optimal synthesis routes and purification methods for 5-(2-Methylpiperidino)methyl-2-thiouracil?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and thiouracil derivatization. Key steps include:
  • Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance reaction efficiency .
  • Catalysts : Triethylamine or acetic anhydride can accelerate intermediate formation .
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization using ethanol/water mixtures for high-purity yields (>95%) .
    Critical Parameters : Monitor reaction temperature (60–80°C) and pH (neutral to slightly basic) to avoid side products.

Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., methylpiperidino and thiouracil moieties) .
  • HPLC : Utilize reverse-phase columns (C18) with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30 v/v) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ ion) and isotopic patterns .

Q. How can initial pharmacological activity screening be designed for this compound?

  • Methodological Answer : Use in vitro assays targeting hypothesized mechanisms:
  • Enzyme Inhibition : Conduct dose-response studies (e.g., 0.1–100 µM) with positive controls (e.g., known inhibitors) to measure IC50_{50} values .
  • Cell Viability Assays : Apply MTT or resazurin assays on relevant cell lines (e.g., cancer or microbial models) .
    Replication : Perform triplicate experiments with statistical analysis (ANOVA, p < 0.05) to validate reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to investigate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Adopt a split-plot design for multi-factorial studies:
  • Main Plots : Biological models (e.g., cell lines, animal tissues).
  • Subplots : Dosage gradients (low, medium, high).
  • Sub-Subplots : Time-dependent effects (e.g., 24h, 48h, 72h) .
    Controls : Include vehicle-only and pathway-specific inhibitors. Use transcriptomics/proteomics to map signaling pathways .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50​ values)?

  • Methodological Answer : Conduct meta-analysis with the following steps:
  • Data Normalization : Adjust for variables like assay type (e.g., fluorescence vs. luminescence) and cell passage number .
  • Cross-Validation : Replicate experiments under standardized conditions (pH, temperature, solvent).
  • Statistical Modeling : Apply multivariate regression to identify confounding factors (e.g., impurity interference) .
    Example : If discrepancies arise in kinase inhibition studies, verify compound stability under assay conditions via HPLC .

Q. How can the environmental fate and biodegradation pathways of this compound be systematically assessed?

  • Methodological Answer : Follow a tiered approach:
  • Phase 1 (Lab) : Measure hydrolysis rates (pH 5–9), photolysis under UV light, and soil adsorption coefficients (Koc_{oc}) .
  • Phase 2 (Microcosm) : Use activated sludge or sediment systems to track degradation metabolites (LC-MS/MS).
  • Phase 3 (Modeling) : Apply fugacity models to predict distribution in air/water/soil compartments .
    Key Metrics : Half-life (t1/2_{1/2}), bioaccumulation potential (log Kow_{ow}), and ecotoxicity (e.g., Daphnia magna LC50_{50}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.